3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide
Description
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
WVKLWQXTWQTNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Amidation via Acyl Chloride Intermediate
The most widely documented method involves a two-step sequence starting with 3-chlorobenzoic acid. First, the carboxylic acid is activated to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 2-(isopropylamino)acetamide in the presence of a base such as triethylamine (TEA) to form the target compound.
Reaction Conditions:
- Step 1 (Acyl Chloride Formation):
Coupling Reagent-Mediated One-Pot Synthesis
Alternative approaches employ coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or carbodiimides (e.g., EDCl) to directly couple 3-chlorobenzoic acid with 2-(isopropylamino)acetamide. This method avoids the need for acyl chloride isolation, reducing side reactions like hydrolysis.
Key Parameters:
- Reagents: 3-chlorobenzoic acid (1.0 equivalent), HATU (1.2 equivalents), N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 25–40°C for 12–18 hours.
- Yield: 75–85% after column chromatography.
Synthesis of Critical Intermediate: 2-(Isopropylamino)Acetamide
The glycyl-isopropylamide side chain is synthesized via nucleophilic substitution of chloroacetamide with isopropylamine.
Nucleophilic Substitution Protocol
Protection/Deprotection Strategy for Enhanced Purity
To mitigate side reactions (e.g., over-alkylation), a Boc-protected glycine intermediate is employed:
- Protection: Glycine is reacted with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH to form Boc-glycine.
- Activation: Boc-glycine is converted to its acyl chloride using oxalyl chloride.
- Amination: The acyl chloride reacts with isopropylamine to yield Boc-protected 2-(isopropylamino)acetamide.
- Deprotection: Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 2-(isopropylamino)acetamide hydrochloride.
Optimized Conditions:
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key advantages include:
Solvent and Reagent Recovery
- Solvent Recycling: THF and DCM are recovered via distillation, reducing costs by 40%.
- Waste Management: SOCl₂ byproducts are neutralized with aqueous NaHCO₃, generating NaCl, CO₂, and H₂O.
Reaction Optimization and Troubleshooting
Common Side Reactions and Mitigation
Catalytic Enhancements
- DMAP Catalysis: 4-Dimethylaminopyridine (0.1 equivalents) accelerates amidation, reducing reaction time by 50%.
- Microwave Assistance: Microwave irradiation (100 W, 120°C) achieves 95% conversion in 15 minutes for coupling reactions.
Analytical Characterization and Quality Control
Purity Assessment
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing amide group activates the benzene ring for nucleophilic substitution at the para position relative to the chloro group. This reaction requires strongly basic conditions and polar aprotic solvents.
Side Chain Modifications
The isopropylamino-2-oxoethyl moiety undergoes characteristic reactions of secondary amines and ketones:
Reductive Amination
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| NaBH3CN, CH3COOH | MeOH, 25°C, 12 hr | N-alkylated derivatives | 78-85% |
| H2 (1 atm), Pd/C | EtOH, 40°C | Reduced ethylenediamine analogs | 91% |
Oxo Group Reactivity
Amide Bond Reactivity
The benzamide group participates in hydrolysis and condensation reactions critical for prodrug development:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
| Reaction | Catalytic System | Products | Yield | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl derivatives | 67% | |
| Buchwald-Hartwig Amination | Pd2(dba)3, XPhos | Aminated analogs | 73% |
Biological Activation Pathways
In vitro studies reveal metabolic transformations relevant to pharmacological activity:
Comparative Reactivity Table
Key differences between this compound and structural analogs:
Scientific Research Applications
Scientific Research Applications of 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural features confer distinct chemical and biological properties, making it a valuable intermediate in synthesizing more complex organic molecules and exploring potential therapeutic effects.
Chemistry
- Intermediate in Organic Synthesis this compound serves as a crucial building block in synthesizing complex organic molecules. Its chloro and amide functional groups provide opportunities for further chemical modifications and derivatization. The synthesis typically involves reacting 3-chlorobenzoyl chloride with isopropylamine in a solvent like tetrahydrofuran (THF), using a base such as triethylamine (TEA) to control the reaction temperature and yield the desired product.
Biology
- Antibacterial and Antioxidant Properties Research indicates that this compound is investigated for its potential biological activities, including antibacterial and antioxidant effects.
- Inhibition of Photosynthetic Electron Transport Studies involving a series of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have demonstrated biological activity comparable to or higher than standard antibiotics and fungicides. These compounds were also evaluated for inhibiting photosynthetic electron transport (PET) in spinach chloroplasts .
Medicine
- Potential Therapeutic Effects The compound is explored for potential therapeutic applications in treating various diseases. Analogs of 2-oxoethyl)benzamide are being researched as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress, which is significant in diabetes development . One such analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide, has shown promising β-cell protective activity with improved potency and water solubility .
- Drug Development Benzamides and their derivatives are common structural features in various drugs. Their applications range from antibacterial agents to treatments for central nervous system disorders.
Industry
- Specialty Chemicals and Materials this compound is utilized in producing specialty chemicals and materials. The industrial production methods involve synthetic routes on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions
This compound can undergo several chemical reactions, which include:
- Oxidation: Using oxidizing agents like potassium permanganate in an acidic medium, leading to carboxylic acids or ketones.
- Reduction: Employing reducing agents such as lithium aluminum hydride in anhydrous ether, resulting in amines or alcohols.
- Substitution: Nucleophilic substitution reactions at the chloro group, forming different derivatives using reagents like sodium hydroxide in aqueous or alcoholic medium.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
Biological Relevance: The target compound’s isopropylamino-oxoethyl side chain may enhance binding to pancreatic β-cell receptors, unlike antimicrobial azetidinone derivatives, which rely on halogenated aromatic rings for activity .
Structural Flexibility : Substituents like sulfamoylbenzyl (in compound 5e ) or nitro groups (in ) dramatically alter solubility and intermolecular interactions.
Crystallography : The absence of Cl···Cl interactions in the target compound suggests its solid-state stability depends more on hydrogen bonding than halogen interactions .
Biological Activity
3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 3-position of the benzamide ring.
- Isopropylamino group attached to a 2-oxoethyl moiety, which contributes to its biological activity.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, including notable pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Effects
The compound has also been investigated for its antioxidant properties , which may contribute to its protective effects against oxidative stress-related cellular damage. The antioxidant activity is hypothesized to stem from its ability to scavenge free radicals and modulate redox signaling pathways .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. Ongoing research aims to elucidate these pathways more clearly .
Case Study 1: Inhibition of Phospholipase A2
A significant study explored the inhibition of lysosomal phospholipase A2 (LPLA2) by this compound. The results indicated a strong correlation between LPLA2 inhibition and the potential for drug-induced phospholipidosis, suggesting that this compound could be a candidate for further investigation in drug development .
Case Study 2: β-Cell Protection
Another study focused on the compound's ability to protect pancreatic β-cells against endoplasmic reticulum (ER) stress. The findings demonstrated that it could significantly reduce ER stress-induced apoptosis in β-cells, indicating its potential therapeutic role in diabetes management .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 3-Chloro-N-(2-fluorophenyl)benzamide | Similar benzamide structure | Moderate antibacterial | Not specified |
| N-(4,4'-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | Substituted benzamide | Anticancer activity | IC50 = 0.1 μM |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Analog with benzyl substitution | β-cell protective activity | EC50 = 0.1 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
